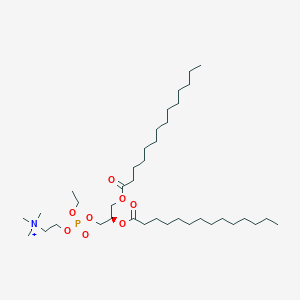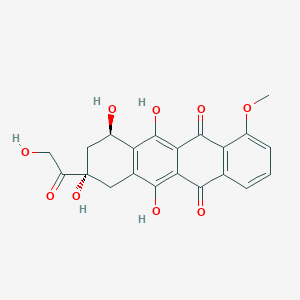
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Adriamycinone can be prepared through both fermentation and chemical synthesis methods:
Fermentation Method: Adriamycinone is produced by aerobic fermentation of the bacterium Streptomyces peucetius var. caesius.
Chemical Synthesis: Adriamycinone can also be synthesized from daunomycin (daunorubicin). The process involves reacting daunomycin with a halogen (bromine or iodine) in an inert organic solvent, followed by treatment with an alkali-metal acetate in the presence of a polar solvent.
化学反应分析
Adriamycinone undergoes various chemical reactions, including:
Oxidation: Adriamycinone can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of adriamycinone can yield hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Adriamycinone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential intermediates in the synthesis of other anthracycline antibiotics .
科学研究应用
Adriamycinone has a wide range of applications in scientific research:
作用机制
Adriamycinone exerts its effects through several mechanisms:
DNA Intercalation: Adriamycinone intercalates into the DNA double helix, disrupting DNA replication and transcription.
Topoisomerase II Inhibition: Adriamycinone stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to DNA breaks.
Free Radical Formation: Adriamycinone promotes the formation of reactive oxygen species, which cause oxidative damage to cellular components.
These mechanisms collectively contribute to the cytotoxic effects of adriamycinone on cancer cells .
相似化合物的比较
Adriamycinone is structurally and functionally similar to other anthracycline antibiotics, including:
Daunomycin (Daunorubicin): Both compounds share a similar tetracyclic quinoid structure and are used in cancer treatment.
Pirarubicin: Another derivative of adriamycin, pirarubicin has modifications that enhance its antitumor activity and reduce cardiotoxicity.
Adriamycinone is unique due to its specific hydroxylation pattern, which plays a crucial role in its biological activity and therapeutic applications .
属性
分子式 |
C21H18O9 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
(7R,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21+/m1/s1 |
InChI 键 |
IBZGBXXTIGCACK-UZJPJQLHSA-N |
手性 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


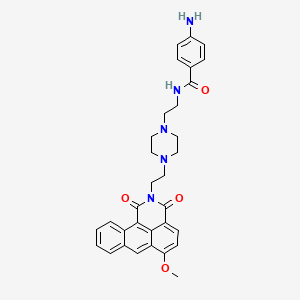
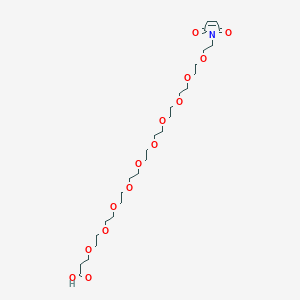
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

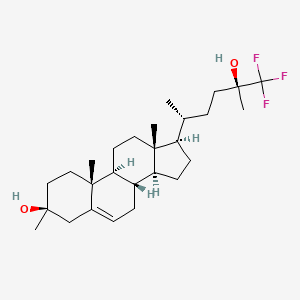
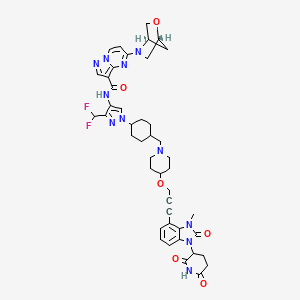

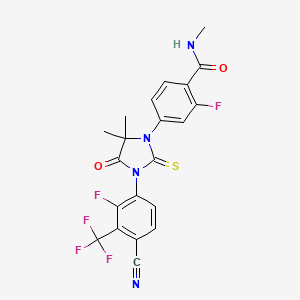
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
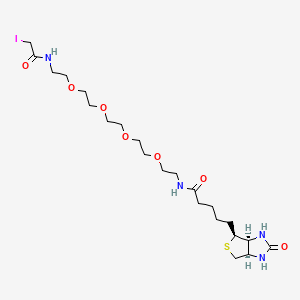
![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)

